N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-benzyl-3-carbamoylthiophene-2-amine under suitable conditions to yield the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific requirements of the synthesis.
Chemical Reactions Analysis
N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene rings.
Scientific Research Applications
N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme fatty acid synthase I in Mycobacterium tuberculosis, thereby interfering with the bacterium’s ability to synthesize fatty acids, which are essential for its growth and replication . This inhibition leads to the bacterium’s death, making the compound a potential candidate for anti-tubercular therapy.
Comparison with Similar Compounds
N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular agent that also targets fatty acid synthase I.
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide: Another compound with antimicrobial activity against Mycobacterium tuberculosis.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its activity against various bacterial strains.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H14N4O2S/c18-15(22)13-9-12(8-11-4-2-1-3-5-11)24-17(13)21-16(23)14-10-19-6-7-20-14/h1-7,9-10H,8H2,(H2,18,22)(H,21,23) |
InChI Key |
IQPVHQAOHPNBID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)C3=NC=CN=C3)C(=O)N |
Origin of Product |
United States |
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